N-(3,3-Difluorocyclobutyl)sulfamide
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Overview
Description
N-(3,3-Difluorocyclobutyl)sulfamide is a chemical compound with the molecular formula C4H8F2N2O2S. It is characterized by the presence of a difluorocyclobutyl group attached to a sulfamide moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Difluorocyclobutyl)sulfamide typically involves the reaction of 3,3-difluorocyclobutanol with sulfamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures efficient production and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Difluorocyclobutyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: It can be reduced to form amines.
Substitution: The difluorocyclobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted cyclobutyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,3-Difluorocyclobutyl)sulfamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-Difluorocyclobutyl)sulfamide involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The difluorocyclobutyl group is known to enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluorocyclobutyl derivatives and sulfamides, such as:
- N-(3,3-Difluorocyclobutyl)amine
- N-(3,3-Difluorocyclobutyl)sulfonamide
- 3,3-Difluorocyclobutanol
Uniqueness
N-(3,3-Difluorocyclobutyl)sulfamide is unique due to the presence of both the difluorocyclobutyl group and the sulfamide moiety, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1,1-difluoro-3-(sulfamoylamino)cyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2N2O2S/c5-4(6)1-3(2-4)8-11(7,9)10/h3,8H,1-2H2,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQHZJPICFSPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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